![molecular formula C15H14N2O4 B7935529 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid](/img/structure/B7935529.png)
5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid is a complex organic compound that features a picolinic acid core with a benzyloxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with picolinic acid.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of Intermediate: The protected amino group is then introduced to the picolinic acid core through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection.
Substitution: The picolinic acid core allows for various substitution reactions, especially at the nitrogen and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Deprotection yields the free amino group.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Chemistry:
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The protected amino group allows for selective bioconjugation reactions.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive core.
Medicine:
Therapeutics: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry:
Material Science:
作用機序
The mechanism of action of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The picolinic acid core can chelate metal ions, influencing enzymatic activities and other biological processes.
類似化合物との比較
- 5-((((Benzyloxy)carbonyl)amino)pentanoic acid
- 4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the core structure, with picolinic acid providing unique chelation properties compared to other carboxylic acids.
- Reactivity: The presence of the picolinic acid core can influence the reactivity and stability of the compound, making it more suitable for specific applications.
- Applications: While similar compounds may have overlapping applications, the unique properties of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid make it particularly valuable in fields requiring metal ion chelation and selective bioconjugation.
特性
IUPAC Name |
5-(phenylmethoxycarbonylaminomethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-7-6-12(8-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZJSCMTMYMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
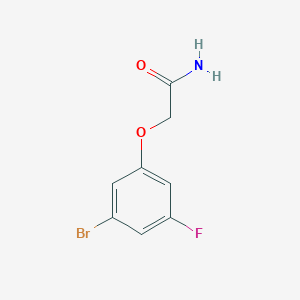
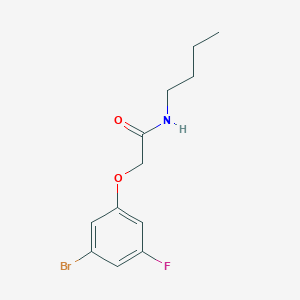
![4-[(3-Bromo-5-fluorophenoxy)methyl]oxane](/img/structure/B7935462.png)
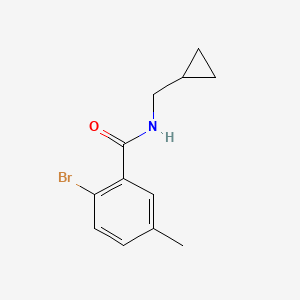
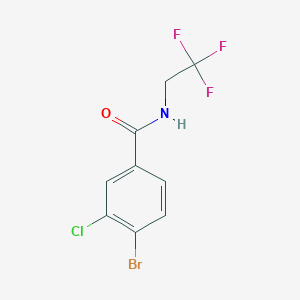

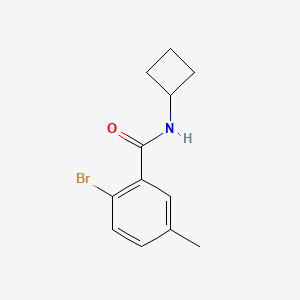
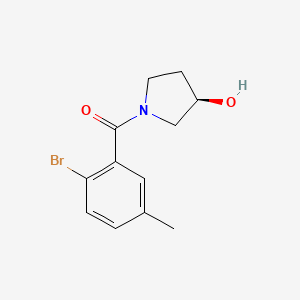
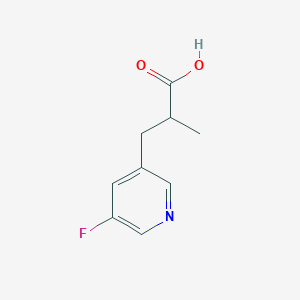

![(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7935537.png)
amine](/img/structure/B7935545.png)

![(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7935560.png)
